1,7-Diphenyl-4-hepten-3-one

Overview

Description

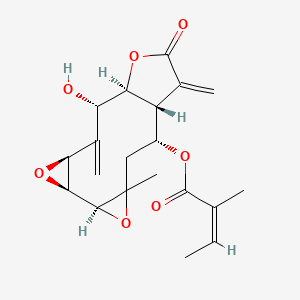

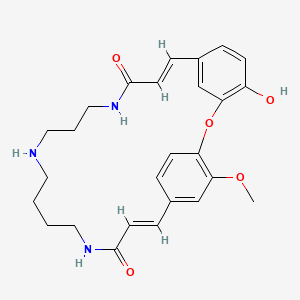

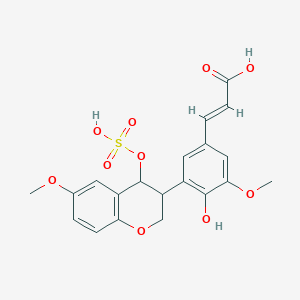

1,7-Diphenyl-4-hepten-3-one: is an organic compound classified as a diarylheptanoid. It is characterized by its yellow or orange-yellow solid form and distinctive fragrance. This compound is insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide .

Mechanism of Action

Target of Action

The primary target of 1,7-Diphenyl-4-hepten-3-one (C1) is the Nrf2 pathway . This pathway plays a crucial role in neurodegenerative diseases such as Alzheimer’s disease (AD). The compound also targets pyroptosis-related proteins , which are involved in a form of programmed cell death .

Mode of Action

This compound interacts with its targets by activating the Nrf2 pathway and inhibiting pyroptosis . When Nrf2 is silenced, the positive effects of C1 in inhibiting pyroptosis are inhibited . This indicates that the compound’s action is dependent on the activation of the Nrf2 pathway.

Biochemical Pathways

The compound affects the Nrf2 pathway and the pyroptosis pathway . Activation of the Nrf2 pathway leads to the inhibition of pyroptosis, thus preventing neuron death, which is a common occurrence in neurodegenerative diseases . The compound also decreases the levels of pyroptosis-related proteins .

Pharmacokinetics

It’s known that the compound can improve the proliferation of β-amyloid (aβ)-induced ht22 cells , suggesting that it may have good bioavailability.

Result of Action

This compound has been shown to attenuate cognitive impairment and mitigate pathological damage in APP/PS1 mice, a model for Alzheimer’s disease . It prevents oxidative stress damage and decreases the levels of pyroptosis-related proteins . In vitro experiments showed that C1 can improve the proliferation of Aβ-induced HT22 cells and decrease the levels of pyroptosis-related proteins in them .

Action Environment

It’s worth noting that the compound is a natural diarylheptanoid , suggesting that it may be influenced by factors such as temperature, pH, and light exposure

Biochemical Analysis

Biochemical Properties

1,7-Diphenyl-4-hepten-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the Nrf2 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress . Additionally, it inhibits pyroptosis, a form of programmed cell death, by decreasing the levels of pyroptosis-related proteins such as NLRP3, GSDMD, and caspase-1 .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to mitigate Alzheimer’s-like pathology by inhibiting pyroptosis and reducing oxidative stress . This compound also influences cell signaling pathways, particularly the Nrf2 pathway, leading to enhanced antioxidant responses and improved cell survival. Furthermore, this compound affects gene expression by upregulating the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Nrf2 pathway. By binding to Keap1, a negative regulator of Nrf2, this compound releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes . This activation leads to increased production of antioxidant enzymes, which protect cells from oxidative damage. Additionally, this compound inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound has been found to maintain its neuroprotective effects by continuously activating the Nrf2 pathway and inhibiting pyroptosis . The compound’s stability and degradation rate can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce oxidative stress in Alzheimer’s disease models . At higher doses, potential toxic effects may be observed, including adverse effects on cellular metabolism and function. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to antioxidant responses. It interacts with enzymes such as Nrf2 and Keap1, which play essential roles in regulating cellular redox balance . By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby modulating metabolic flux and reducing oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its bioavailability and overall efficacy in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key regulatory proteins such as Nrf2 and Keap1 . This localization allows this compound to modulate gene expression and activate antioxidant responses effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Diphenyl-4-hepten-3-one can be synthesized through the aldol condensation reaction. A common method involves reacting phenylacetone with benzaldehyde under basic conditions. This reaction requires appropriate catalysts and optimal reaction conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound typically involves the same aldol condensation reaction but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,7-Diphenyl-4-hepten-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,7-Diphenyl-4-hepten-3-one has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

- 1,7-Diphenylhept-3-en-5-one

- 1,7-Diphenyl-5-hydroxy-3-heptanone

- Benzylacetone

Comparison: 1,7-Diphenyl-4-hepten-3-one is unique due to its specific structure and the presence of a double bond at the fourth position of the heptane chain. This structural feature contributes to its distinctive chemical reactivity and biological activity. Compared to similar compounds, it has shown significant potential in mitigating Alzheimer’s-like pathology, making it a promising candidate for further research and therapeutic development .

Properties

IUPAC Name |

1,7-diphenylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNMYDZHPMNIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348942 | |

| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-59-4 | |

| Record name | 1,7-Diphenyl-4-hepten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 1,7-Diphenyl-4-hepten-3-one?

A1: Research suggests that this compound exhibits potential in mitigating Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death. This effect is attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.

Q2: Has this compound demonstrated any feeding deterrent activity against insects?

A2: While not directly studied in the provided research, a closely related compound, this compound, demonstrated feeding deterrent activity against Tribolium castaneum (red flour beetle) adults with a feeding deterrent index of 18.94% at a concentration of 1500 ppm. [] This suggests potential applications in insect pest control, although further research is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)

![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)

![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)

![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)